![molecular formula C18H17BrN2O3 B2935964 5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide CAS No. 946317-71-1](/img/structure/B2935964.png)
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a known method, and catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Synthesis and Properties
- Chemical Synthesis: Studies have explored the synthesis and properties of similar quinoline and furan derivatives. For instance, research on the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformations into various derivatives has been detailed (El’chaninov & Aleksandrov, 2017).
- Electrophilic Substitution Reactions: The electrophilic substitution reactions of furan and quinoline derivatives have been a subject of study, highlighting their chemical reactivity and potential applications (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Medicinal Chemistry
- Antibacterial Activities: Research has been conducted on the synthesis of N-(4-bromophenyl)furan-2-carboxamides and their antibacterial activities, demonstrating the potential of such compounds in the field of medicinal chemistry (Siddiqa et al., 2022).
Organic Chemistry and Catalysis
- Palladium-Catalyzed Cyclization: Studies on the use of palladium in the catalytic cyclization of furamide derivatives have been explored, indicating the compound's relevance in organic synthesis and catalytic processes (Lindahl, Carroll, Quinn, & Ripper, 2006).
Advanced Material Science
- Fluorescent Brightening Agents: Investigations into the use of quinoline derivatives in the synthesis of fluorescent brightening agents have been reported, suggesting applications in material science and engineering (Rangnekar & Shenoy, 1987).
Biochemistry and Drug Design
- Serotonin Type-3 (5-HT3) Receptor Antagonists: Quinoxalin-2-carboxamides, which are structurally related to the query compound, have been synthesized and evaluated for their potential as serotonin type-3 receptor antagonists, highlighting their significance in biochemical research and drug design (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Properties
IUPAC Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-5-6-14-12(10-13)2-1-9-21(14)18(23)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPANAATFFSMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
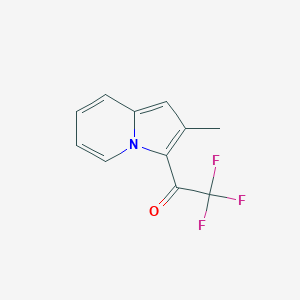
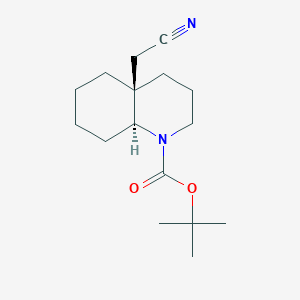
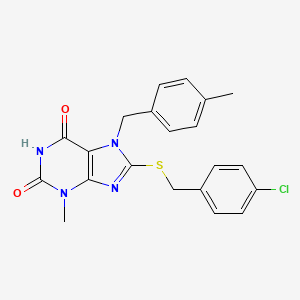
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

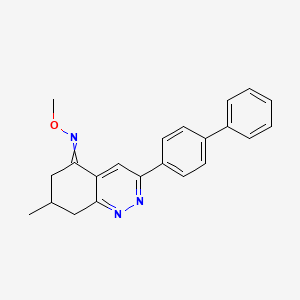

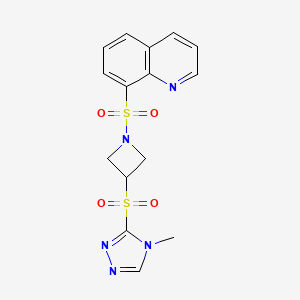
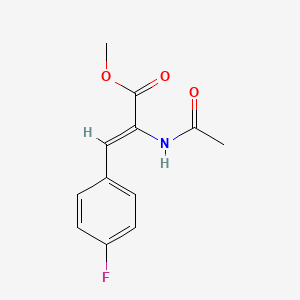
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)
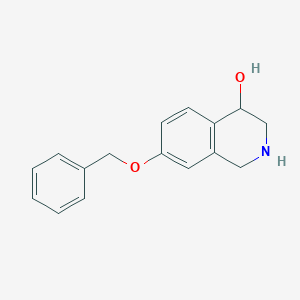


![Ethyl 4-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B2935902.png)
